1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

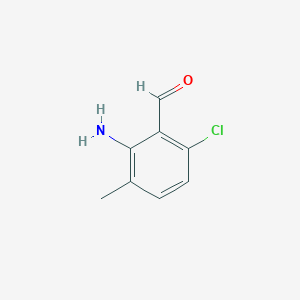

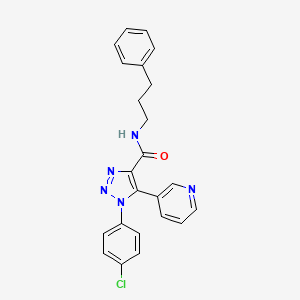

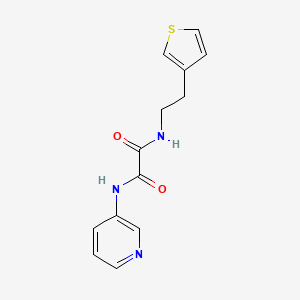

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 926255-10-9 . It has a molecular weight of 261.32 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid can be represented by the Inchi Code: 1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3, (H,18,19) .Physical And Chemical Properties Analysis

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 261.32 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid plays a role in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research and development. For instance, it's involved in the creation of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, used as achiral and chiral building blocks in heterocyclic amino acids synthesis. These compounds are essential for drug design due to their potential biological activities (Matulevičiūtė et al., 2021).

Anticancer Agent Development

The compound has implications in cancer treatment research, particularly as part of the structure of Aurora kinase inhibitors. These inhibitors play a significant role in controlling cell division, and their modulation can be vital in cancer therapy strategies (ロバート ヘンリー,ジェームズ, 2006).

Organic Synthesis and Chemical Reactions

In organic chemistry, 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is involved in various synthetic processes and reactions. For example, it participates in reactions leading to the formation of isoxazolino-pyridinium cations and their derivatives, which have applications in the development of novel organic compounds with potential pharmaceutical applications (Eisenthal et al., 1967).

Sulphur-Nitrogen Heterocycle Synthesis

The compound is also used in the synthesis of sulphur–nitrogen heterocycles, showcasing its versatility in creating a wide range of chemical structures. These heterocycles are essential in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties and biological activities (Bryce, 1984).

Enzyme Inhibition Studies

It serves as a scaffold in the design of enzyme inhibitors, such as butyrylcholinesterase inhibitors. These inhibitors are crucial in researching treatments for diseases like Alzheimer's, where enzyme regulation can play a therapeutic role (Khalid et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLNQZUVLMNZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)

![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)